2-(2,3-dihydro-1H-inden-5-yl)propanoic acid
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Overview
Description
2-(2,3-dihydro-1H-inden-5-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.
Alkylation: The indene is then subjected to alkylation using a suitable alkyl halide, such as 1-bromo-2-propanol, in the presence of a strong base like sodium hydride.
Oxidation: The resulting intermediate is oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Formation of ketones or more complex carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
2-(2,3-dihydro-1H-inden-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The indane moiety can interact with hydrophobic regions of proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indane structure but with different functional groups.
2-(2-Isopropyl-2,3-dihydro-1H-inden-5-yl)propanoic acid: A structurally similar compound with an isopropyl group instead of a hydrogen atom.
Uniqueness
2-(2,3-dihydro-1H-inden-5-yl)propanoic acid is unique due to its specific combination of the indane moiety and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)propanoic acid |
InChI |
InChI=1S/C12H14O2/c1-8(12(13)14)10-6-5-9-3-2-4-11(9)7-10/h5-8H,2-4H2,1H3,(H,13,14) |
InChI Key |
ITXZGGXWFWJKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CCC2)C=C1)C(=O)O |
Origin of Product |
United States |
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